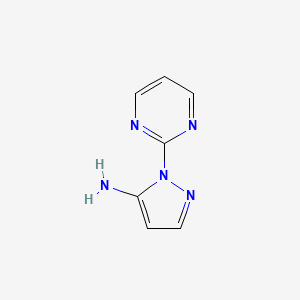

1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyrimidin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-2-5-11-12(6)7-9-3-1-4-10-7/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLQZGZKAWTIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Pyrimidin 2 Yl 1h Pyrazol 5 Amine Derivatives

Influence of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine derivatives are intricately linked to the nature and position of various substituents on both the pyrazole (B372694) and pyrimidine (B1678525) moieties. Extensive research has demonstrated that even minor alterations can lead to significant changes in potency and target specificity, highlighting the importance of a systematic exploration of the chemical space around this core scaffold.

Positional Effects of Functional Groups on the Pyrazole Moiety

The pyrazole ring of the this compound scaffold offers several positions for substitution, with the C3 and C4 positions being particularly crucial for modulating biological activity. The introduction of various functional groups at these positions can influence the compound's interaction with target proteins through steric and electronic effects.

For instance, in the context of kinase inhibition, the nature of the substituent at the C3 position can dictate the selectivity profile of the compound. Research on related pyrazolopyrimidine scaffolds has shown that bulky aromatic or heteroaromatic groups at this position can enhance potency by accessing specific hydrophobic pockets within the kinase active site. Conversely, smaller, more polar groups may be favored for other targets.

The C4 position of the pyrazole ring also plays a significant role in defining the SAR. Substitution at this position can alter the electron density of the pyrazole ring and influence the orientation of the entire molecule within a binding pocket. In some instances, the introduction of a substituent at C4 can lead to a loss of activity due to steric hindrance, while in others, it can introduce beneficial interactions, such as hydrogen bonds or van der Waals forces, that enhance binding affinity.

| Position | Substituent Type | General Effect on Activity | Potential Interactions |

| C3 | Bulky hydrophobic groups | Often increases potency for kinase targets | Hydrophobic interactions, π-π stacking |

| C3 | Small polar groups | Can modulate selectivity and solubility | Hydrogen bonding |

| C4 | Electron-withdrawing groups | Can influence pKa and electronic properties | Dipole-dipole interactions |

| C4 | Bulky groups | May cause steric hindrance or provide beneficial contacts | van der Waals forces |

Impact of Substitutions on the Pyrimidine Moiety

The pyrimidine ring is another key area for structural modification, with the C4, C5, and C6 positions available for substitution. These positions are often solvent-exposed in protein-ligand complexes, making them ideal for introducing groups that can enhance solubility and other pharmacokinetic properties.

The C5 position of the pyrimidine ring is also a critical determinant of activity. In many kinase inhibitors with a related scaffold, a hydrogen bond donor or acceptor at this position is crucial for anchoring the molecule to the hinge region of the kinase. Therefore, the choice of substituent at C5 is often guided by the desire to establish or strengthen such interactions. For example, small, electronegative atoms like fluorine can act as hydrogen bond acceptors and also modulate the electronic properties of the ring.

| Position | Substituent Type | General Effect on Activity | Potential Interactions |

| C4/C6 | Small alkyl or amino groups | Can fine-tune potency and selectivity | van der Waals forces, hydrogen bonding |

| C4/C6 | Bulky groups | May induce conformational changes | Steric interactions |

| C5 | Hydrogen bond donors/acceptors | Often crucial for hinge-binding in kinases | Hydrogen bonding |

| C5 | Halogens (e.g., F, Cl) | Can act as H-bond acceptors and improve metabolic stability | Halogen bonding, dipole-dipole interactions |

Role of Linkers and Bridging Groups in Hybrid Systems

The flexibility of the linker is a key parameter. A rigid linker can pre-organize the molecule into a specific conformation that is optimal for binding, potentially leading to a higher affinity. However, a more flexible linker may allow the molecule to adopt multiple conformations, increasing the chances of finding a favorable binding mode. The optimal linker length is also target-dependent, as it dictates the distance between the two connected chemical entities.

The chemical nature of the linker can also contribute to the binding affinity. Linkers containing hydrogen bond donors or acceptors can form additional interactions with the target protein. Furthermore, the linker can influence the physicochemical properties of the compound, such as its solubility and membrane permeability.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule and the non-covalent interactions within it are fundamental to its biological activity. For this compound derivatives, understanding their conformational preferences and intramolecular interactions is crucial for rational drug design.

Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation of a molecule, thereby reducing the entropic penalty upon binding to a target. In derivatives of this compound, several potential intramolecular hydrogen bonds can exist, particularly involving the 5-amino group on the pyrazole ring and substituents on the pyrimidine ring.

For example, a hydrogen bond can form between the N-H of the 5-amino group and a nitrogen atom of the pyrimidine ring. The strength of this interaction can be modulated by the electronic properties of substituents on both rings. Such an intramolecular hydrogen bond would restrict the rotation around the bond connecting the two rings, leading to a more planar and rigid conformation. This planarity can be advantageous for fitting into the often-flat ATP-binding site of kinases.

Computational studies and experimental techniques such as NMR spectroscopy can be employed to characterize these intramolecular hydrogen bonding networks and to understand how they are influenced by structural modifications.

Molecular Topology and Geometric Parameters in Relation to Functional Output

As mentioned, the degree of planarity between the pyrazole and pyrimidine rings can significantly impact binding affinity. A more planar conformation is often favored for targets that have a flat binding pocket. The dihedral angle between the two rings is a key geometric parameter that describes this planarity. Substituents that promote a smaller dihedral angle through steric or electronic effects can therefore enhance biological activity.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these geometric and electronic parameters with biological activity. By building computational models, it is possible to predict the activity of novel derivatives and to gain a deeper understanding of the structural requirements for potent and selective inhibition.

Biological Target Engagement and Mechanistic Investigations in Vitro and Non Clinical in Vivo Studies

Identification and Characterization of Enzyme and Protein Targets

Derivatives of the 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold have been identified as potent modulators of several key enzymes and proteins involved in critical cellular processes. These interactions are central to their observed biological effects, particularly in oncology and infectious diseases.

The ability to inhibit protein kinases is a hallmark of many pyrazole-pyrimidine compounds. This class of molecules has been extensively explored for its capacity to target various kinases implicated in cell cycle regulation and signal transduction pathways.

Cyclin-Dependent Kinase 2 (CDK2): A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement, demonstrated potent CDK2 inhibitory activity. nih.gov One of the most potent compounds in this series exhibited a Kᵢ value of 0.005 µM against CDK2, showing a high degree of selectivity over other tested cyclin-dependent kinases. nih.gov Further studies on different pyrazole (B372694) derivatives have also reported significant CDK2 inhibition, with IC₅₀ values as low as 0.96 µM. nih.gov Another investigation into pyrazole derivatives as dual inhibitors found a compound that inhibited CDK2 with an IC₅₀ value of 0.458 µM. mdpi.com

Checkpoint Kinase 1 (CHK1): Rational optimization of a pyrimidine-based scaffold led to the discovery of a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as highly potent and selective CHK1 inhibitors. tandfonline.comresearchgate.net One lead molecule from this series demonstrated an IC₅₀ of 0.4 nM against CHK1, with over 4300-fold selectivity against the related kinase, CHK2. tandfonline.comresearchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) core has also been successfully utilized as a template for designing potent CHK1 inhibitors. hsp90.ca

Phosphoinositide 3-kinase δ (PI3Kδ): The pyrazolo[1,5-a]pyrimidine framework has been used to develop a novel series of selective PI3Kδ inhibitors. mdpi.com Extensive structure-activity relationship (SAR) studies led to the identification of compounds with IC₅₀ values in the low nanomolar range. mdpi.com One of the most potent compounds, CPL302253, exhibited an IC₅₀ of 2.8 nM for PI3Kδ, highlighting the potential of this scaffold for developing highly selective inhibitors for this kinase. mdpi.com

Fms-like Tyrosine Kinase 3 (FLT3): A series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their activity against acute myeloid leukemia (AML) targets. One compound, in particular, showed significant inhibitory activity against FLT3, including eight different mutants that are associated with drug resistance, with IC₅₀ values below 5 nM. amazonaws.com This compound also potently inhibited the FLT3 (ITD)-F691L mutation, which is known to confer resistance to other FLT3 inhibitors. amazonaws.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The pyrazole-pyrimidine structure is a key feature in several multi-targeted tyrosine kinase inhibitors that target VEGFR2. nih.gov Research has shown that pyrazole-based compounds can be potent VEGFR2 inhibitors. One study identified a pyrazole derivative with an IC₅₀ of 8.93 nM, which was nearly three times more active than the reference drug Sorafenib. mdpi.com Another series of pyrazole derivatives yielded a compound with dual VEGFR2/CDK2 inhibitory activity, showing a VEGFR2 IC₅₀ of 0.2 µM. mdpi.com

Aurora-A Kinase: Derivatives of the pyrazole and pyrimidine (B1678525) scaffolds have been investigated as inhibitors of Aurora kinases, which are crucial for mitotic regulation. A pyrazol-4-yl urea (B33335) compound, AT9283, was identified as a potent dual inhibitor of Aurora A and Aurora B, with an IC₅₀ of approximately 3 nM. acs.orgmdpi.com Other research focusing on 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives identified a compound that inhibited Aurora-A kinase with an IC₅₀ value of 0.11 µM. researchgate.net Furthermore, a series of pyrimidine-based derivatives was designed to inhibit Aurora A kinase, leading to the identification of a lead compound that potently inhibited the proliferation of cancer cell lines with an IC₅₀ below 200 nM. eijppr.comrsc.org

| Target Kinase | Compound Series | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| CDK2 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | Kᵢ = 0.005 µM | nih.gov |

| CHK1 | 5-(pyrimidin-2-ylamino)picolinonitrile derivative | IC₅₀ = 0.4 nM | tandfonline.comresearchgate.net |

| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative (CPL302253) | IC₅₀ = 2.8 nM | mdpi.com |

| FLT3 (and mutants) | 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative | IC₅₀ < 5 nM | amazonaws.com |

| VEGFR2 | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative | IC₅₀ = 8.93 nM | mdpi.com |

| Aurora A/B | Pyrazol-4-yl urea (AT9283) | IC₅₀ ≈ 3 nM | acs.orgmdpi.com |

Beyond kinases, pyrazole-pyrimidine derivatives have been shown to interact with a variety of other enzyme systems, indicating a broad therapeutic potential.

Heat Shock Protein 90 (Hsp90): Pyrazole and pyrimidine-based scaffolds have been identified as potential inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncogenic proteins. nih.govresearchgate.net A study on new pyrazole/pyrimidine-based compounds identified two derivatives with remarkable inhibitory activity against the Hsp90 protein, exhibiting IC₅₀ values of 2.44 µM and 7.30 µM, respectively. nih.gov

MurA Enzyme: The pyrazolopyrimidine scaffold has been identified in inhibitors of the MurA enzyme, which catalyzes the first committed step in bacterial cell wall biosynthesis, making it a key target for antibiotics. The compound RWJ-110192, a pyrazolopyrimidine, was reported as a MurA inhibitor with broad-spectrum activity.

HMG-CoA Reductase: A potent and hepatoselective class of HMG-CoA reductase inhibitors containing a pyrazole core has been reported. nih.gov Although synthetic challenges hampered their development, these compounds demonstrated significant in vitro and cellular activity against the key enzyme in cholesterol biosynthesis. nih.gov

Phosphodiesterase 2A (PDE2A): A novel series of pyrazolo[1,5-a]pyrimidine-based inhibitors of phosphodiesterase 2A (PDE2A) has been discovered. nih.gov Selective inhibition of PDE2A is considered a potential approach for treating cognitive impairment. One lead compound from this series was shown to increase cGMP levels in the brain and attenuate memory deficits in a rat model. nih.gov

For other enzymatic systems such as Penicillin-Binding Protein 3 and Succinate Dehydrogenase, the reviewed literature did not provide specific inhibitor data for compounds based on the this compound core.

Cellular Level Biological Activities

The engagement of molecular targets by pyrazole-pyrimidine derivatives translates into a range of significant biological activities at the cellular level, including antiproliferative and antimicrobial effects.

Derivatives of this scaffold have demonstrated potent antiproliferative activity against a wide panel of human cancer cell lines.

MCF-7 (Breast Cancer): Pyrazole derivatives have shown notable cytotoxic activities against the MCF-7 cell line. nih.gov One study reported IC₅₀ values for pyrazole benzamide (B126) derivatives as low as 4.98 µg/mL. nih.gov Another investigation into pyrimidine-containing scaffolds found compounds with IC₅₀ values of 26.07 µM and 4.72 µM against MCF-7 cells. nih.gov

HCT-116 (Colon Cancer): Several pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have been evaluated against HCT-116 cells. researchgate.netnih.gov The pyrazol-4-yl urea compound AT9283 was shown to inhibit the growth and survival of HCT116 cells. acs.orgmdpi.com

HepG2 (Liver Cancer): Pyrazole derivatives have been tested for cytotoxicity against HepG2 cells, with some compounds showing promising antiproliferation properties. mdpi.com IC₅₀ values as low as 3.46 µM and 2.52 µM have been reported for certain N-Mannich base derivatives of pyrazol-5-ol. mdpi.com

A2780 (Ovarian Cancer): A potent CDK2 inhibitor based on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold displayed significant antiproliferative activity against A2780 ovarian cancer cells, with a GI₅₀ value of 0.158 µM. nih.gov This compound showed sub-micromolar activity against a broader panel of 13 cancer cell lines as well. nih.gov

MV4-11 (Acute Myeloid Leukemia): A highly potent pan-kinase inhibitor with a pyrazole core demonstrated a powerful anti-proliferative effect on the MV4-11 AML cell line, which harbors an FLT3-ITD mutation, with an IC₅₀ of 1.22 nM. amazonaws.com

| Cell Line | Cancer Type | Compound Series | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast | Pyrimidine-containing scaffold | IC₅₀ = 4.72 µM | nih.gov |

| HCT-116 | Colon | Pyrazolo[3,4-d]pyrimidine derivative | IC₅₀ = 4.94 µM | researchgate.net |

| HepG2 | Liver | N-Mannich base of pyrazol-5-ol derivative | IC₅₀ = 2.52 µM | mdpi.com |

| A2780 | Ovarian | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | GI₅₀ = 0.158 µM | nih.gov |

| MV4-11 | AML | 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative | IC₅₀ = 1.22 nM | amazonaws.com |

A primary mechanism by which these compounds exert their antiproliferative effects is through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. The inhibition of kinases like Aurora B by compounds such as AT9283 leads to failed cytokinesis, endoreduplication, and ultimately apoptosis. acs.orgmdpi.com Studies on pyrazole derivatives targeting VEGFR2 in liver cancer cells showed that the most potent compounds significantly increased the population of cells undergoing total apoptosis compared to untreated controls. mdpi.com Similarly, a VEGFR-2 inhibitor based on a pyrazole core stimulated total apoptotic prostate cancer cell death 55.2-fold compared to the control. mdpi.com

In terms of cell cycle modulation, these compounds have been shown to cause cell cycle arrest at various phases. For instance, potent pyrazole derivatives arrested the HepG2 cell population at the G0-G1 and S phases. mdpi.com The VEGFR-2 inhibitor in prostate cancer cells was found to arrest the cell cycle at the S-phase. mdpi.com Other studies have also reported cell-cycle arrest in the G0-G1 phase as a result of CDK2 inhibition by pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. biorxiv.org

The pyrazolo[1,5-a]pyrimidine scaffold has been a fruitful source of compounds with significant antimicrobial properties.

Methicillin-resistant Staphylococcus aureus (MRSA): Several studies have reported potent activity of pyrazolo[1,5-a]pyrimidines against MRSA. One series of compounds linked to furan-2-yl units demonstrated more effective MRSA inhibitory activity than the antibiotic linezolid, with MIC/MBC values of 2.4/19.7 µM against the MRSA ATCC:43300 strain. nih.govresearchgate.net Another study on benzofuran-pyrazolo[1,5-a]pyrimidine hybrids also reported activity superior to linezolid, with MIC/MBC values of 1.8/7.2 µM against the same MRSA strain. tandfonline.com A series of pyrazole-clubbed pyrimidines also showed promising activity against MRSA, with one compound having an MIC of 521 µM. acs.orgnih.gov

Pseudomonas aeruginosa: Pyrazole-based compounds have also been tested against the gram-negative bacterium P. aeruginosa. While generally less potent than against gram-positive strains, some activity has been observed. A pyrazole-clubbed pyrimidine derivative exhibited an MIC of 2085 µM. acs.orgnih.gov Other studies on novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have confirmed antibacterial and antibiofilm activity against P. aeruginosa. mdpi.comnih.gov

Candida albicans: The antifungal potential of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against various fungal strains, including Candida albicans. eijppr.comnih.gov These screenings confirmed that compounds from this chemical class can exhibit antifungal properties. eijppr.comnih.gov

| Microorganism | Strain | Compound Series | Activity (MIC/MBC) | Reference |

|---|---|---|---|---|

| MRSA | ATCC:43300 | Pyrazolo[1,5-a]pyrimidine-furan hybrid | 2.4 / 19.7 µM | nih.govresearchgate.net |

| MRSA | ATCC:43300 | Benzofuran-pyrazolo[1,5-a]pyrimidine hybrid | 1.8 / 7.2 µM | tandfonline.com |

| Pseudomonas aeruginosa | - | Pyrazole-clubbed pyrimidine | 2085 µM (MIC) | acs.orgnih.gov |

| Candida albicans | - | Pyrazolo[1,5-a]pyrimidine derivatives | Active | eijppr.comnih.gov |

Antiparasitic and Antiviral Research (e.g., anti-Leishmanial, anti-Malarial, anti-Tobacco Mosaic Virus)

While direct studies on this compound are limited in publicly accessible literature, extensive research has been conducted on the broader class of pyrazole and pyrazolopyrimidine derivatives, demonstrating significant potential in combating various parasitic and viral pathogens. This structural scaffold is a key pharmacophore in the development of novel therapeutic agents. researchgate.net

Anti-Leishmanial Activity Derivatives of pyrazole have shown promising efficacy against Leishmania species, the protozoan parasites responsible for leishmaniasis. A series of pyrazolo(dihydro)pyridines were synthesized and evaluated for their effectiveness against visceral leishmaniasis. nih.gov In these studies, certain compounds exhibited superior activity against intracellular amastigotes when compared to the standard drug, miltefosine. nih.gov For instance, one notable compound demonstrated over 91% and 93% clearance of parasitic burden in the spleen and liver, respectively, in a mouse model of Leishmania donovani infection. nih.gov Similarly, novel amino-pyrazole ureas have been identified with potent in vitro activity against Leishmania aethiopica promastigotes and amastigotes. nih.gov The fusion of pyrazole with other heterocyclic rings, such as in pyrazolo[1,5-a]pyrimidines, has also been explored, yielding compounds with significant activity against Leishmania mexicana. researchgate.net

Anti-Malarial Activity The pyrazole scaffold is a cornerstone in the search for new anti-malarial agents, particularly due to the rise of drug-resistant Plasmodium parasites. nih.gov Pyrazole derivatives have been shown to target the parasite through various mechanisms, including the inhibition of crucial enzymes like dihydrofolate reductase and various protein kinases. researchgate.net A series of pyrimidine-substituted pyrazole derivatives were identified as potential inhibitors of the P. falciparum enoyl-ACP reductase, a key enzyme in fatty acid synthesis. malariaworld.org Hybrid molecules combining pyrazole and pyrimidine moieties have demonstrated potent activity against both chloroquine-sensitive and multi-drug-resistant strains of P. falciparum. malariaworld.org Some of these pyrazolopyrimidine compounds have shown inhibitory concentrations (IC50) in the sub-micromolar range, indicating high potency. malariaworld.org

Anti-Tobacco Mosaic Virus (TMV) Activity Research has also highlighted the utility of pyrazole derivatives in agriculture as antiviral agents against plant pathogens like the Tobacco Mosaic Virus (TMV). A series of novel pyrazole amide derivatives were designed to target the TMV coat protein (CP). mdpi.comnih.gov The viral coat protein is essential for the virus's structure and its ability to infect host plants. mdpi.comnih.gov Studies have shown that certain compounds can bind to the TMV-CP, interfering with its self-assembly and breaking the integrity of the viral structure. nih.gov This action prevents the virion from effectively infecting the plant. In bioassays, some of these compounds exhibited potent curative and inactivating activities against TMV, with efficacy comparable to or even slightly higher than the commercial agent ningnanmycin. mdpi.com

Table 1: Selected Antiparasitic and Antiviral Activities of Pyrazole Derivatives

| Compound Class | Target Organism/Virus | Activity/Finding | Reference(s) |

|---|---|---|---|

| Pyrazolo(dihydro)pyridines | Leishmania donovani | >91% splenic and >93% liver parasite clearance in mice. | nih.gov |

| Pyrimidine-substituted pyrazoles | Plasmodium falciparum | Inhibition of enoyl-ACP reductase with IC50 values of 30-50 μM. | malariaworld.org |

| Pyrazolopyrimidines | Plasmodium falciparum | Potent activity against CQ-sensitive and multidrug-resistant strains. | malariaworld.org |

| Pyrazole amides | Tobacco Mosaic Virus (TMV) | Curative rates ranging from 22.6%–86.5% in vivo. | mdpi.com |

Analysis of Downstream Signaling Pathways and Cellular Processes

The biological effects of pyrazole-containing compounds, particularly pyrazolopyrimidines, are often mediated through the modulation of intracellular signaling pathways. ekb.eg A primary mechanism of action for this class of compounds is the inhibition of protein kinases, enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. nih.gov Dysregulation of these kinase-mediated signaling cascades is a hallmark of many diseases. nih.gov

Kinase Inhibition and Downstream Effects Pyrazolopyrimidine derivatives have been developed as potent inhibitors of numerous protein tyrosine kinases. ekb.egnih.gov For example, they are known to target members of the Src family of tyrosine kinases (SFKs), which are crucial nodes in pathways controlling cell division, adhesion, and migration. ekb.egnih.gov By inhibiting Src, these compounds can halt cell proliferation and migration, as demonstrated in breast cancer cell lines. nih.gov

The inhibitory action on specific kinases leads to the blockade of their downstream signaling cascades. Research on pyrazole-carboxamide derivatives in the context of acute myeloid leukemia (AML) has shown that these compounds can inhibit Fms-like tyrosine kinase 3 (FLT3). mdpi.com This inhibition subsequently blocks the phosphorylation and activation of key downstream signaling proteins, including STAT5, AKT, and ERK. mdpi.com The constitutive activation of these pathways is critical for the uncontrolled proliferation of leukemia cells. mdpi.com

Furthermore, pyrazolopyrimidine scaffolds have been engineered to inhibit Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical transducer in the innate immune response downstream of toll-like receptors (TLRs). nih.gov Inhibition of IRAK4 blocks the upregulation of inflammatory genes, representing a therapeutic strategy for inflammatory diseases. nih.gov In other contexts, aminopyrazole derivatives have been shown to inhibit p38 MAP kinase, which in turn affects the phosphorylation of downstream substrates like HSP27 and modulates inflammatory responses. mdpi.com

Impact on Cellular Processes The modulation of these signaling pathways by pyrazole derivatives directly impacts fundamental cellular processes.

Cell Cycle Progression: By inhibiting cyclin-dependent kinases (CDKs), certain pyrazole derivatives can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing. ekb.eg This is associated with the reduced phosphorylation of downstream targets like the retinoblastoma protein (Rb). mdpi.com

Apoptosis (Programmed Cell Death): Inhibition of survival pathways like PI3K/AKT/mTOR can lead to the induction of apoptosis. In the context of anti-leishmanial activity, pyrazolopyridine derivatives have been found to induce molecular events in the parasite that are characteristic of programmed cell death, including loss of mitochondrial membrane potential and DNA fragmentation. nih.gov

Angiogenesis: Some pyrazolopyrimidines act as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), such as VEGFR-2. ekb.egwikipedia.org By blocking VEGFR-2 signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. wikipedia.org

Viral Assembly: As noted in antiviral research, pyrazole derivatives can interfere with the self-assembly of viral components, such as the Tobacco Mosaic Virus coat protein, thereby disrupting the viral life cycle. nih.gov

Table 2: Signaling Pathways and Cellular Processes Modulated by Pyrazole Derivatives

| Pathway/Process | Key Protein(s) Targeted | Resulting Cellular Effect | Compound Class/Example | Reference(s) |

|---|---|---|---|---|

| Signaling Pathways | ||||

| SRC Signaling | SRC Family Kinases (SFKs) | Inhibition of cell proliferation and migration. | Pyrazolopyrimidines | ekb.egnih.gov |

| FLT3 Signaling | FLT3, STAT5, AKT, ERK | Blockade of proliferation signals in leukemia cells. | 1H-pyrazole-3-carboxamides | mdpi.com |

| Innate Immunity Signaling | IRAK4 | Downregulation of inflammatory gene expression. | 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | nih.gov |

| p38 MAPK Pathway | p38 MAP Kinase, HSP27 | Modulation of inflammatory responses. | Aminopyrazoles | mdpi.com |

| VEGFR Signaling | VEGFR-2 | Inhibition of angiogenesis. | Pyrazolopyrimidines | ekb.egwikipedia.org |

| Cellular Processes | ||||

| Cell Cycle | Cyclin-Dependent Kinases (CDKs) | G2/M cell cycle arrest. | Pyrazolopyrimidines | ekb.eg |

| Apoptosis | Mitochondrial pathway components | Induction of programmed cell death in parasites. | Pyrazolopyridines | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets, particularly protein kinases.

Research has shown that the pyrimidine-pyrazole scaffold is a versatile pharmacophore. Docking studies on related compounds have identified key interactions responsible for their inhibitory activity. For instance, in the context of Polo-like kinase 1 (PLK1) inhibition, a critical therapeutic target in oncology, derivatives have been docked into the ATP-binding pocket. nih.gov These studies revealed that the aminopyrimidine ring often forms crucial hydrogen bonds with hinge region residues, such as CYS133. nih.gov This interaction mimics the binding mode of ATP and is considered vital for the inhibition of PLK1. nih.gov

Similarly, in studies targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory responses, an X-ray cocrystal structure of a related pyrazolopyrimidine inhibitor revealed specific hydrogen bonding. The pyrazolopyrimidine core was observed to interact with the gatekeeper residue Tyr262, while an amide oxygen formed a single polar interaction with the backbone NH of Met265 in the hinge region. nih.gov

Docking analyses of pyrazole (B372694) derivatives against other kinases like VEGFR-2, Aurora A, and CDK2 have also been performed. nih.gov These studies consistently show that the ligands fit deeply within the binding pockets, forming significant hydrogen bonds and exhibiting favorable binding energies, which suggests their potential as potent inhibitors. nih.gov The interactions typically involve the nitrogen atoms of the pyrazole and pyrimidine (B1678525) rings acting as hydrogen bond acceptors or donors.

| Target Protein | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|

| Polo-like kinase 1 (PLK1) | CYS133, SER137 | Hydrogen bonds with the aminopyrimidine ring and other substituents. | nih.gov |

| Interleukin-1 receptor associated kinase 4 (IRAK4) | Tyr262, Met265, Asn316, Asp329 | Hydrogen bonds with hinge region and gatekeeper residues. | nih.gov |

| VEGFR-2 | Not specified | Minimum binding energy of -10.09 kJ/mol for a derivative. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Not specified | Strong binding affinities and favorable positioning within the active site. | uomustansiriyah.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For pyrimidine and pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to guide the design of more potent inhibitors. nih.gov

In a study aimed at designing PLK1 inhibitors, a receptor-based hybrid 3D-QSAR model was developed using a dataset of pyrimidine derivatives. nih.gov The resulting CoMFA and CoMSIA models showed statistically significant results, with a CoMFA q² of 0.628 and r² of 0.905, and a CoMSIA q² of 0.580 and r² of 0.895. nih.gov These models, validated through various techniques including bootstrapping and external test set validation, were found to be robust and predictive. nih.gov

The contour maps generated from these QSAR models provide crucial insights into the structural requirements for enhanced activity. For example, they can indicate regions where bulky groups are favored or disfavored, or where electrostatic interactions (positive or negative) would be beneficial. By combining the information from these contour maps with molecular docking results, researchers can rationally design new derivatives with predicted higher activity. nih.gov More advanced 5D-QSAR methodologies, which account for different induced-fit models, have also been applied to pyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR), highlighting the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov

| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings | Reference |

|---|---|---|---|---|---|

| Hybrid 3D-QSAR (CoMFA) | PLK1 | 0.628 | 0.905 | Provided structural insights for designing more potent inhibitors. | nih.gov |

| Hybrid 3D-QSAR (CoMSIA) | PLK1 | 0.580 | 0.895 | Complemented CoMFA results to guide inhibitor design. | nih.gov |

| 5D-QSAR | EGFR | Not specified | Not specified | Showed contributions of H-bond acceptor, hydrophobic, and salt bridge fields. | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other molecular properties of compounds like this compound. These calculations provide a fundamental understanding of the molecule's reactivity and physical properties.

Studies on related pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have utilized the DFT/B3LYP method with basis sets like 6-311G(d,p) to optimize molecular geometries and calculate various molecular properties. modern-journals.com Such calculations can determine bond lengths, bond angles, and charge distributions (e.g., Natural Bond Orbital analysis), which are crucial for understanding the molecule's stability and potential interaction sites. modern-journals.commdpi.com

For example, NPA (Natural Population Analysis) atomic charge distributions can indicate which atoms are more likely to act as nucleophiles or electrophiles, or which nitrogen atoms are potential sites for coordination with metal ions. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions and reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. These theoretical calculations are often correlated with experimental data, such as spectroscopic results, to validate the computational models. mdpi.comtandfonline.com

In Silico Prediction of Relevant Chemical and Biological Parameters

The pyrazolo[1,5-a]pyrimidine (B1248293) core, structurally related to this compound, is known to be a valuable scaffold for fluorophores. nih.gov Theoretical calculations, often using Time-Dependent DFT (TD-DFT), play a key role in understanding and predicting their photophysical properties. mdpi.com These calculations can predict absorption and emission spectra, which are influenced by the nature and position of substituents on the heterocyclic core. nih.gov

Studies have shown that the absorption and emission properties of these compounds are highly tunable. nih.gov For instance, electron-donating groups (EDGs) at certain positions can enhance both absorption and emission, while bulky groups may decrease fluorescence intensity by disrupting molecular packing. nih.gov The main absorption band is often assigned to an intramolecular charge transfer (ICT) process. nih.gov In "push-pull" structures, where both EDGs and electron-withdrawing groups (EWGs) are present, light absorption creates a highly dipolar excited state. This leads to solvatofluorochromism, where the emission wavelength shifts depending on the polarity of the solvent. nih.gov TD-DFT studies help to predict these shifts and understand the influence of substituents on the electronic transitions. mdpi.com

| Compound Class | Key Property | Influencing Factors | Theoretical Method | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Tunable emission | Substituents (EDG/EWG), solvent polarity | TD-DFT | nih.govmdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Solvatofluorochromism | "Push-pull" structure, creation of dipolar excited state | Not specified | nih.gov |

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness, is a critical step in modern drug discovery. For derivatives of this compound, various computational models are used to assess their potential as drug candidates. johnshopkins.edu

A common starting point is the evaluation of Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight (< 500 Da), logP (< 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). nih.gov Many studies on pyrazole and pyrimidine derivatives have shown that newly synthesized compounds often comply with these rules. johnshopkins.edunih.gov

More sophisticated predictive models, such as those available through software like pkCSM, are used to estimate a wider range of pharmacokinetic properties. nih.gov These can include predictions for human intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity. These in silico ADME/Tox predictions help to prioritize compounds for further experimental testing and identify potential liabilities early in the drug development process. johnshopkins.eduresearchgate.net The "drug-likeness model score" is another metric used to evaluate how similar a compound is to known drugs. researchgate.net

| Property | Prediction Method/Rule | Significance | Reference |

|---|---|---|---|

| Oral Bioavailability | Lipinski's Rule of Five | Predicts drug-likeness and potential for oral absorption. | nih.gov |

| Pharmacokinetics | pkCSM, other computational models | Predicts absorption, distribution, metabolism, excretion, and toxicity (ADMET). | johnshopkins.edunih.gov |

| Drug-Likeness | Drug-likeness model score | Evaluates the compound's similarity to existing drugs. | researchgate.net |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed information on the dynamic behavior of ligand-receptor complexes. While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein.

For pyrazole-containing derivatives, MD simulations have been performed to explore the binding stability with targets like Heat Shock Protein 90α (Hsp90α). researchgate.net By running simulations for tens or hundreds of nanoseconds, researchers can analyze parameters such as the root-mean-square deviation (RMSD) of the complex. mdpi.com A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked pose and that the complex is stable. researchgate.netmdpi.com

These simulations provide a deeper understanding of the ligand-receptor interactions, including the persistence of hydrogen bonds and other non-covalent interactions over time. This information is valuable for confirming the binding mode predicted by docking and for refining the design of inhibitors to improve their binding affinity and residence time at the target. researchgate.net

Future Perspectives and Unaddressed Research Questions

Identification of Novel Biological Targets and Mechanism of Action for the Chemical Compound

While the broader class of pyrazole-pyrimidine hybrids has been investigated for various biological activities, including anticancer, antimicrobial, and enzyme inhibition, the specific biological targets and mechanisms of action for 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine remain largely uncharacterized. nih.govresearchgate.netmdpi.com Future research must prioritize the identification of novel molecular targets to unlock its therapeutic potential.

Key Unaddressed Questions:

Broad-Spectrum Biological Screening: What is the full range of biological activities of this compound? Comprehensive screening against diverse panels of cell lines (e.g., NCI-60) and infectious agents is a crucial first step. mdpi.com

Target Deconvolution: For any identified activity, what are the specific protein targets? Techniques such as affinity chromatography, proteomics, and chemical genetics can be employed to deconvolve the direct binding partners of the compound.

Mechanism of Action Studies: How does the compound exert its biological effect upon target engagement? For instance, pyrimidinyl pyrazole (B372694) derivatives have been found to inhibit tubulin polymerization. nih.gov Future studies should investigate if the title compound shares this mechanism or if it operates through novel pathways, such as the inhibition of specific kinases like cyclin-dependent kinases (CDKs), Fms-like tyrosine kinase 3 (FLT3), or Polo-like kinase 1 (PLK1), which are known targets for related scaffolds. mdpi.comnih.govmdpi.com

Enzymatic Inhibition Profile: What is the compound's inhibitory profile against key enzyme families, such as kinases, proteases, or metabolic enzymes like α-glucosidase? nih.govbohrium.com Related pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against various kinases, and determining the kinome scan profile for this compound could reveal unexpected therapeutic opportunities. nih.govnih.gov

A systematic approach to target identification and mechanistic studies will be essential to guide the future development of this compound for specific therapeutic applications, moving from a promising scaffold to a validated lead compound.

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The advancement of research on this compound and its analogs is contingent on the availability of robust and efficient synthetic methodologies. While various methods exist for the synthesis of pyrazole and pyrimidine (B1678525) derivatives, there is a pressing need to develop routes that are not only high-yielding but also selective, scalable, and environmentally benign. researchgate.netnih.gov

Future Research Directions:

Green Chemistry Approaches: The development of synthetic protocols that utilize green solvents, recyclable catalysts, and energy-efficient conditions (such as microwave-assisted synthesis) is paramount. nih.govacs.org This aligns with the growing emphasis on sustainable chemistry in both academic and industrial settings.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch methods, including improved safety, scalability, and reaction control, particularly when handling potentially hazardous intermediates. mdpi.com Exploring flow chemistry routes for the synthesis of the pyrazole-pyrimidine core would be a significant step forward.

One-Pot and Multicomponent Reactions: Designing one-pot multicomponent reactions (MCRs) would enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. nih.govresearchgate.net This is particularly relevant for building libraries of derivatives for structure-activity relationship (SAR) studies.

Regioselectivity Control: A persistent challenge in the synthesis of substituted pyrazoles is controlling regioselectivity. Future research should focus on developing novel catalytic systems or directing groups that allow for the precise and predictable synthesis of specific regioisomers, which is crucial as different isomers can exhibit vastly different biological activities.

The following table summarizes potential areas for improvement in the synthesis of this heterocyclic system.

| Synthetic Strategy | Objective | Potential Advantages |

| Green Synthesis | Minimize environmental impact | Use of non-hazardous solvents, recyclable catalysts, reduced waste. nih.gov |

| Flow Chemistry | Improve safety and scalability | Better heat and mass transfer, safe handling of hazardous reagents. mdpi.com |

| One-Pot Reactions | Increase overall efficiency | Reduced purification steps, higher atom economy, time-saving. acs.org |

| Catalytic Methods | Enhance selectivity | Improved control over regioselectivity and stereoselectivity. |

Integration of Advanced Computational Methodologies for Predictive Design

To accelerate the discovery process and rationalize experimental findings, the integration of advanced computational tools is indispensable. In silico methods can guide the design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). johnshopkins.edumdpi.com

Key Computational Approaches for Future Research:

Molecular Docking and Simulation: Once specific biological targets are identified (as per section 8.1), molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound and its analogs. bohrium.comnih.gov This provides insights into key molecular interactions and helps rationalize SAR data.

Quantitative Structure-Activity Relationship (QSAR): The development of robust 3D-QSAR models can help in predicting the biological activity of newly designed compounds before their synthesis. nih.gov This approach is crucial for optimizing lead compounds by identifying the structural features that are most critical for activity.

Pharmacophore Modeling: Based on a set of active compounds, pharmacophore models can be generated to define the essential spatial arrangement of features required for biological activity. These models can then be used for virtual screening of compound libraries to identify novel hits.

Predictive ADMET Profiling: In silico tools can predict the ADMET properties of designed compounds, allowing researchers to prioritize the synthesis of molecules with favorable drug-like properties and a lower risk of failure in later stages of drug development. nih.gov

By leveraging these computational methodologies, research can transition from a trial-and-error approach to a more rational, predictive design strategy, thereby saving significant time and resources.

Exploration of Diverse Chemical Space for Enhanced Academic Utility

The this compound scaffold offers multiple points for chemical modification, providing a rich platform for exploring a diverse chemical space. A systematic exploration of this space is crucial for developing tool compounds for chemical biology and for uncovering new structure-activity relationships. researchgate.net

Strategies for Chemical Space Exploration:

Library Synthesis: The development of a diverse library of analogs through parallel synthesis is essential. Modifications can be introduced at various positions of both the pyrimidine and pyrazole rings.

Functionalization of the Amino Group: The 5-amino group on the pyrazole ring is a key handle for introducing a wide range of substituents, allowing for the fine-tuning of steric and electronic properties to probe interactions with biological targets.

Bioisosteric Replacement: Employing bioisosteric replacements for the pyrimidine or pyrazole rings can lead to the discovery of novel scaffolds with improved properties. For example, replacing the pyrimidine with other nitrogen-containing heterocycles could modulate activity and selectivity. mdpi.com

Molecular Hybridization: Creating hybrid molecules by linking the core scaffold to other known pharmacophores is a promising strategy for developing compounds with dual-acting mechanisms or enhanced potency. nih.govmdpi.com

A thorough exploration of the chemical space around this scaffold will not only be valuable for potential therapeutic applications but will also generate a wealth of data for academic research, contributing to a deeper understanding of the chemical biology of heterocyclic systems.

Overcoming Current Methodological Challenges in Research on Hybrid Heterocyclic Systems

Research into complex hybrid heterocyclic systems like this compound is not without its challenges. Addressing these methodological hurdles is critical for the continued progress of the field.

Identified Challenges and Potential Solutions:

Tautomerism: Pyrazole and aminopyrimidine systems can exist in multiple tautomeric forms. Characterizing and isolating the desired tautomer can be challenging and is critical, as different tautomers may have distinct biological activities. Advanced analytical techniques, such as variable-temperature NMR, may be required for these studies.

Solubility Issues: Many heterocyclic compounds suffer from poor aqueous solubility, which can hamper biological testing and limit their therapeutic potential. Future work should incorporate strategies to improve solubility, such as the introduction of polar functional groups or the use of formulation technologies.

Complexity of SAR: The intricate structure of hybrid systems can lead to complex structure-activity relationships that are difficult to interpret. A close integration of synthesis, biological testing, and computational modeling is necessary to deconvolute these complex relationships.

Scalability of Synthesis: Laboratory-scale syntheses that are effective for initial studies may not be readily scalable for producing the larger quantities of material needed for advanced preclinical testing. mdpi.com Developing scalable synthetic routes early in the research process is a significant challenge that needs to be addressed. researchgate.net

By proactively addressing these challenges, the scientific community can ensure that the full potential of this compound and related hybrid heterocyclic systems is thoroughly and efficiently investigated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis involving condensation reactions (e.g., between pyrimidine derivatives and pyrazole precursors) under solvent-free or controlled catalytic conditions (e.g., using Pd catalysts for cross-coupling). Key steps include regioselective amination and purification via column chromatography .

- Data Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Adjust reaction time (typically 12–24 hrs) and temperature (80–120°C) to optimize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify pyrimidine protons (δ 8.5–9.1 ppm) and pyrazole NH₂ signals (δ 5.5–6.2 ppm). Compare with reference data for analogous compounds .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 176 [M+H]⁺ for methyl-substituted analogs) .

- IR : Detect N-H stretching (~3300 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .

Q. What are the common reactivity patterns of this compound in substitution or cross-coupling reactions?

- Methodology : Explore Suzuki-Miyaura coupling for aryl group introduction at the pyrimidine ring or alkylation at the pyrazole amine. Use Pd(PPh₃)₄ as a catalyst and monitor regioselectivity via LC-MS .

- Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the biological activity or reaction pathways of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Metabolic Stability Tests : Use liver microsomes to assess degradation pathways.

- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution via LC-MS/MS .

Q. How does the substitution pattern on the pyrimidine ring affect the compound’s physicochemical properties and bioactivity?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups. Compare:

- LogP : Measure via shake-flask method.

- Bioactivity : Test against enzyme targets (e.g., kinases) using fluorescence polarization assays .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .

- Store under inert atmosphere (N₂) to prevent degradation .

Q. How can researchers validate the reproducibility of synthetic procedures for this compound?

- Best Practices :

- Document exact reagent grades (e.g., anhydrous solvents) and equipment (e.g., microwave reactor settings).

- Share raw NMR/MS data in open-access repositories for peer validation .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 176.2 g/mol (calculated) | |

| LogP (Predicted) | 1.8 (±0.3) | |

| Solubility (H₂O) | <1 mg/mL (experimental) |

Table 2 : Comparative Bioactivity of Analogues

| Substituent | Target (IC₅₀) | Assay Type | Reference |

|---|---|---|---|

| -CH₃ (Pyrimidine) | Kinase X: 0.5 µM | Fluorescence | |

| -Cl (Pyrimidine) | Kinase X: 0.2 µM | Radioligand |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.